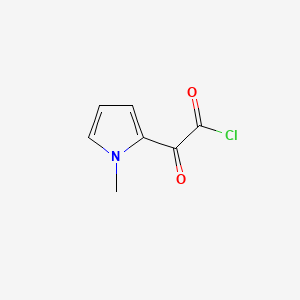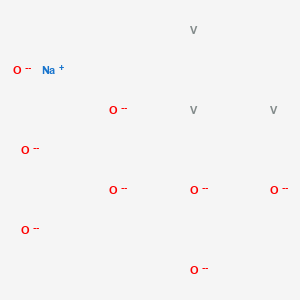![molecular formula C19H24N2O B577018 [(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol CAS No. 13941-27-0](/img/structure/B577018.png)
[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol is a chemical compound with the molecular formula C19H24N2O. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions can vary, but they generally include the use of specific reagents and catalysts to achieve the desired chemical transformations. Detailed synthetic procedures are often proprietary and may require access to specialized chemical literature or patents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced chemical reactors, purification techniques, and quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: [(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is used in the production of various chemical products and materials, contributing to advancements in industrial chemistry
Mecanismo De Acción
The mechanism of action of [(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
19i (LMK235): A hydroxamic acid HDAC inhibitor with preferential activity against class IIA HDAC4/5.
19h (LMK233): Another hydroxamic acid HDAC inhibitor with similar properties.
19e (LMK225): A glucokinase activator with potential therapeutic applications
Uniqueness: [(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Propiedades
Número CAS |
13941-27-0 |
|---|---|
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.414 |
InChI |
InChI=1S/C19H24N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,13-14,17-18,20,22H,7-11H2,1H3/b12-2+/t13-,14+,17-,18-,19?/m0/s1 |
Clave InChI |
GNFMIIWVXDLWDU-ZLYWMYACSA-N |
SMILES |
CC=C1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO |
Sinónimos |
(19E)-19,20-Didehydrocuran-17-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B576936.png)



![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)


![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)


![methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B576954.png)

![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)
